Cas no 2377605-89-3 ([3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid)
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid Chemical and Physical Properties
Names and Identifiers
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- [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
- Boronic acid, B-[3-[5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-yl]phenyl]-
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- Inchi: 1S/C12H15BN2O3/c1-12(2,3)11-15-14-10(18-11)8-5-4-6-9(7-8)13(16)17/h4-7,16-17H,1-3H3
- InChI Key: FCTXYYWBCRRLMN-UHFFFAOYSA-N
- SMILES: B(C1=CC=CC(C2=NN=C(C(C)(C)C)O2)=C1)(O)O
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA06630-1g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 98% | 1g |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | BA06630-5g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 98% | 5g |
$1316.00 | 2024-04-20 | |
| Chemenu | CM559672-1g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 95%+ | 1g |
$903 | 2024-07-28 | |
| Chemenu | CM559672-5g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 95%+ | 5g |
$2958 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247531-1g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 98% | 1g |
¥8808 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247531-5g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 98% | 5g |
¥28843 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00820280-1g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 98% | 1g |
¥2779.0 | 2023-03-30 | |
| Ambeed | A871483-1g |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
2377605-89-3 | 98% | 1g |
$397.0 | 2024-04-21 |
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid Suppliers
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Introduction to [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic Acid (CAS No. 2377605-89-3)
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2377605-89-3, features a unique structural framework that combines a phenyl ring with a 5-tert-butyl-1,3,4-oxadiazole moiety, linked through a boronic acid functional group. The boronic acid moiety is particularly noteworthy due to its utility in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
The structural composition of [3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid imparts several advantageous properties that make it a valuable reagent in synthetic chemistry. The presence of the 5-tert-butyl group enhances the steric hindrance around the boronic acid functionality, which can be beneficial in controlling reaction outcomes and improving selectivity. Additionally, the 1,3,4-oxadiazole ring introduces electronic and steric effects that can influence the reactivity and binding affinity of the compound in biological systems.
In recent years, there has been growing interest in the application of this compound in drug discovery and development. The combination of the phenyl ring and the oxadiazole moiety has been shown to exhibit potential bioactivity against various targets. For instance, studies have demonstrated that derivatives of this compound can interact with enzymes and receptors involved in inflammatory pathways, making them promising candidates for therapeutic intervention.
The boronic acid functionality is particularly significant in medicinal chemistry due to its role as a key intermediate in the synthesis of biaryl compounds. Biaryl structures are prevalent in many pharmacologically active molecules, and the Suzuki-Miyaura coupling reaction provides an efficient method for their construction. [3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid serves as an excellent starting material for such reactions, enabling the rapid assembly of complex scaffolds with potential therapeutic value.
Recent research has also explored the use of this compound in materials science applications. The unique electronic properties of the oxadiazole ring make it a suitable candidate for organic semiconductors and light-emitting diodes (OLEDs). By incorporating [3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid into polymer matrices, researchers have been able to enhance charge transport properties and improve device performance. This highlights the versatility of this compound beyond its traditional role in pharmaceuticals.
The synthesis of [3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the boronic acid group typically involves halogenation followed by lithiation and borylation protocols. Advanced synthetic techniques have been employed to optimize yields and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion, [3-(5-tert-butyl-1,3,4-oxadiazol-2-y)phenyl]boronic acid (CAS No. 2377605 - 89 - 3) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development and advanced materials. As our understanding of its properties continues to grow, we can expect to see further innovative applications emerging from this versatile molecule.
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